Methyl benzo[c]isothiazole-4-carboxylate
Description
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of organic chemistry for elucidating molecular structure. It provides information on the connectivity of atoms and their chemical environment. However, no specific NMR data for Methyl benzo[c]isothiazole-4-carboxylate could be located in the public domain.
A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons on the benzene (B151609) ring and the methyl group of the ester. The chemical shifts and coupling patterns of the aromatic protons would be crucial for confirming the substitution pattern on the benzo[c]isothiazole (B8754907) ring system. Without experimental data, a definitive assignment of these proton environments is not possible.
Similarly, ¹³C NMR data, which is vital for mapping the carbon framework of a molecule, is not available for this compound. Such data would confirm the number of unique carbon atoms and provide insights into their hybridization and electronic environment, including the carbonyl carbon of the ester and the carbons of the heterocyclic and benzene rings.
Studies involving advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could provide insights into the spatial arrangement and conformational dynamics of the molecule. This information is particularly useful for understanding its three-dimensional shape. Currently, no such studies have been published.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Studies
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. While the molecular weight of this compound can be calculated from its formula (C₉H₇NO₂S, Molecular Weight: 193.22 g/mol ), experimental mass spectra are needed to confirm this and to study its fragmentation behavior under ionization. No such experimental data is currently available in scientific databases.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, one would expect to observe characteristic absorption bands for the carbonyl (C=O) group of the ester, the C-O single bond, the aromatic C-H and C=C bonds, and the C=N and C-S bonds of the isothiazole (B42339) ring. Without experimental IR or Raman spectra, a definitive identification and analysis of these functional groups are not possible.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,1-benzothiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)6-3-2-4-8-7(6)5-13-10-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMULCVZBDCKVFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=NSC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of Methyl Benzo C Isothiazole 4 Carboxylate
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of Methyl benzo[c]isothiazole-4-carboxylate is subject to electrophilic aromatic substitution. However, its reactivity is significantly influenced by the electronic effects of the fused isothiazole (B42339) ring and the methyl carboxylate substituent. Both the isothiazole system, akin to other electron-deficient heterocycles like thiazole (B1198619), and the carboxylate group are electron-withdrawing. wikipedia.org This cumulative deactivating effect renders the benzene ring less nucleophilic than benzene itself, requiring more forcing conditions for electrophilic substitution to occur.
The directing effect of these substituents determines the position of substitution. The carboxylate group is a known meta-director, while the directing influence of the fused benzo[c]isothiazole (B8754907) ring is more complex. In general, deactivating groups direct incoming electrophiles to the positions meta to their point of attachment. For this scaffold, substitution would be predicted to occur at the C-5 and C-7 positions, which are meta to the carboxylate group and relatively less deactivated by the heterocyclic ring.
| Reaction | Reagents | Predicted Major Product(s) | Notes |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | Methyl 5-nitrobenzo[c]isothiazole-4-carboxylate and/or Methyl 7-nitrobenzo[c]isothiazole-4-carboxylate | Requires harsh conditions due to the deactivated ring system. |
| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | Methyl 5-bromo(chloro)benzo[c]isothiazole-4-carboxylate and/or Methyl 7-bromo(chloro)benzo[c]isothiazole-4-carboxylate | Lewis acid catalysis is necessary to activate the halogen. |
| Sulfonation | Fuming H₂SO₄ | 5-(Methylcarboxy)benzo[c]isothiazole-7-sulfonic acid and/or 4-(Methylcarboxy)benzo[c]isothiazole-5-sulfonic acid | Reaction is often reversible and may require high temperatures. |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Generally not feasible | The ring is too strongly deactivated for this reaction to proceed effectively. |
Nucleophilic Attack and Ring Opening Reactions of the Isothiazole Moiety
The isothiazole ring contains a relatively weak N-S bond and electrophilic carbon and sulfur atoms, making it susceptible to nucleophilic attack. This can lead to ring-opening reactions, a known characteristic of isothiazolones and their benzo-fused analogues when treated with nucleophiles like thiols. researchgate.net The reaction mechanism often involves an initial attack on the sulfur atom, followed by cleavage of the N-S bond. researchgate.net For related benzothiazole (B30560) systems, strong bases are also known to cause ring opening. thieme-connect.de
In the case of this compound, strong nucleophiles such as organolithium reagents, Grignard reagents, or potent reducing agents like lithium aluminum hydride could potentially attack the sulfur atom or the C-3 position. This would disrupt the aromaticity of the heterocycle and initiate a ring-opening cascade, yielding functionalized benzene derivatives. For instance, attack by a thiol could lead to a disulfide intermediate, similar to the mechanism proposed for benzo[d]isothiazolinones. researchgate.net
Oxidation and Reduction Chemistry of the Heterocyclic System
The sulfur atom in the isothiazole ring is in a formal +2 oxidation state and can be readily oxidized. A key transformation is the oxidation to a sulfoxide (B87167) or a sulfone. A modular and efficient copper-catalyzed intramolecular C-N cross-coupling reaction has been developed to synthesize benzo[c]isothiazole 2-oxides from S-(2-iodoaryl)-S-alkylsulfoximines. thieme-connect.de This demonstrates that the benzo[c]isothiazole scaffold can exist in a stable, oxidized form at the sulfur atom. Applying oxidizing agents like m-CPBA or hydrogen peroxide to this compound would likely yield the corresponding Methyl benzo[c]isothiazole-2-oxide-4-carboxylate. Further oxidation could produce the 2,2-dioxide derivative.
Reduction of the isothiazole ring is typically more destructive. Strong reducing agents like Raney nickel or lithium aluminum hydride would likely cleave the N-S bond, leading to the complete decomposition of the heterocyclic ring and formation of an aminothiol (B82208) derivative.
| Transformation | Reagents | Expected Product | Reference/Analogy |
|---|---|---|---|
| Sulfur Oxidation | m-CPBA, H₂O₂ | Methyl benzo[c]isothiazole-2-oxide-4-carboxylate | Based on general thiazole chemistry and specific synthesis of benzo[c]isothiazole 2-oxides. thieme-connect.de |
| Reductive Ring Cleavage | Raney Ni, H₂ | Derivatives of methyl 2-amino-3-mercaptobenzoate | Analogous to desulfurization reactions of sulfur heterocycles. |
Reactions Involving the Carboxylate Ester Group (e.g., Hydrolysis, Transesterification, Amidation)
The methyl carboxylate group at the C-4 position undergoes typical ester transformations. These reactions provide a straightforward handle for modifying the scaffold's properties and for conjugation to other molecules.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions. Basic hydrolysis using aqueous sodium hydroxide, followed by acidic workup, is a common and efficient method to yield Benzo[c]isothiazole-4-carboxylic acid. youtube.com
Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with other alkyl or aryl groups, allowing for the synthesis of a variety of esters.
Amidation: The ester can be converted directly to an amide by heating with an amine, often requiring a catalyst. mdpi.com Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., EDC, HATU) to form the corresponding amide. This two-step process is often more versatile and efficient. Reagents like methyltrimethoxysilane (B3422404) have also been shown to be effective for direct amidation. nih.gov
| Reaction | Typical Reagents | Product |
|---|---|---|
| Hydrolysis (Saponification) | 1. NaOH (aq), Heat 2. HCl (aq) | Benzo[c]isothiazole-4-carboxylic acid |
| Transesterification | R-OH, H⁺ or RO⁻ catalyst | Alkyl/Aryl benzo[c]isothiazole-4-carboxylate |
| Amidation (via acid) | 1. Hydrolysis 2. R¹R²NH, Coupling Agent (e.g., HATU, EDC) | N,N-Disubstituted benzo[c]isothiazole-4-carboxamide |
| Direct Amidation | R¹R²NH, Catalyst (e.g., ZrO₂, La-Na complex) | N,N-Disubstituted benzo[c]isothiazole-4-carboxamide |
Exploiting the Reactivity of Sulfur and Nitrogen Heteroatoms
The heteroatoms of the isothiazole ring are key centers of reactivity. As discussed, the sulfur atom can be oxidized to form sulfoxides and sulfones, which alters the electronic properties and geometry of the ring system. thieme-connect.de The nitrogen atom, possessing a lone pair of electrons, is weakly basic but can potentially be alkylated to form a quaternary benzo[c]isothiazolium salt, particularly with reactive alkylating agents like methyl triflate or methyl iodide. Such salts would be highly activated towards nucleophilic attack.
The cleavage of the N-S bond under nucleophilic or reductive conditions is a defining feature of the isothiazole ring's reactivity. researchgate.net This process can be synthetically useful, as the resulting functionalized benzene derivatives can be used in subsequent transformations, effectively using the benzo[c]isothiazole ring as a masked aminothiol.
Derivatization for Library Synthesis and Chemical Space Exploration
The multiple reactive sites on this compound make it an attractive scaffold for the generation of compound libraries for high-throughput screening in drug discovery and materials science. The synthesis of diverse Schiff bases from related benzo[d]isothiazole amines highlights the utility of such scaffolds in creating large sets of derivatives for biological evaluation. nih.gov
A systematic exploration of the chemical space around this core can be achieved by combining the reactions described above:
Aromatic Ring Functionalization: Introducing various substituents (e.g., nitro, halo, amino) onto the benzene ring via electrophilic substitution.
Ester Modification: Converting the carboxylate ester into a library of amides and other esters to modulate solubility, polarity, and hydrogen bonding capacity.
Heterocycle Modification: Oxidizing the sulfur atom or attempting N-alkylation to create derivatives with different electronic profiles and three-dimensional shapes.
This multi-pronged approach allows for the rapid generation of a wide array of structurally related molecules, each with potentially unique physical, chemical, and biological properties.
Structural and Spectroscopic Characterization in Academic Research
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique used to probe the electronic structure of Methyl benzo[c]isothiazole-4-carboxylate. The absorption of UV-Vis light by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur (λmax) provide valuable information about the extent of conjugation and the types of electronic transitions possible within the molecule.
The UV-Vis spectrum of a compound like this compound is expected to display characteristic absorption bands arising from π → π* and n → π* transitions. The fused benzene (B151609) and isothiazole (B42339) rings form an extended π-conjugated system. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorptions in the UV or even the visible region of the electromagnetic spectrum.
In studies of related 4-substituted benzo[c]isothiazole (B8754907) systems, distinct absorption maxima are observed that are influenced by the nature of the substituent at the 4-position. For this compound, the ester group can subtly influence the electronic environment of the aromatic system.
Table 1: Illustrative UV-Vis Absorption Data for a Representative Benzo[c]isothiazole Derivative in Methanol (B129727)
| Wavelength (λmax) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Proposed Electronic Transition |
| ~250-260 | ~15,000 - 20,000 | π → π* (Benzene ring) |
| ~300-320 | ~8,000 - 12,000 | π → π* (Isothiazole ring conjugation) |
| ~340-360 | ~1,000 - 3,000 | n → π* (Non-bonding electrons of S/N) |
Note: This data is illustrative and represents typical values for this class of compounds based on published research on similar structures. Actual values for this compound may vary.
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
The resulting crystal structure reveals how molecules pack together in the solid state, which is governed by a variety of non-covalent intermolecular interactions. In the case of this compound, these interactions are expected to include:
π-π Stacking: The planar aromatic benzo[c]isothiazole rings can stack on top of each other, an interaction driven by favorable electrostatic and dispersion forces.
C–H···O Hydrogen Bonds: The hydrogen atoms on the benzene ring can form weak hydrogen bonds with the oxygen atoms of the carboxylate group on neighboring molecules.
C–H···N Hydrogen Bonds: Weak hydrogen bonds may also form between aromatic C-H groups and the nitrogen atom of the isothiazole ring.
S···O or S···N Interactions: The sulfur atom in the isothiazole ring can participate in chalcogen bonding with electronegative atoms like oxygen or nitrogen on adjacent molecules.
Analysis of the crystal structure of closely related compounds, such as 1,2-benzisothiazole (B1215175) derivatives, has confirmed the importance of these types of interactions in directing the supramolecular assembly. For instance, research on similar heterocyclic systems often reveals dimeric structures or extended chains formed through these specific non-covalent bonds.
Table 2: Representative Crystallographic Data for a Related Heterocyclic Compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.123 |
| b (Å) | 14.567 |
| c (Å) | 9.876 |
| β (°) | 105.45 |
| Volume (ų) | 1128.9 |
| Z (Molecules per unit cell) | 4 |
Note: This data is representative and based on a known crystal structure of a similar heterocyclic molecule. The actual crystallographic parameters for this compound would need to be determined experimentally.
Chromatographic Techniques (HPLC, GC) for Purity Assessment and Mixture Analysis
Chromatographic methods are indispensable for assessing the purity of this compound and for analyzing its presence in reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, reversed-phase HPLC is typically the method of choice. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol and water).
The purity of a sample is determined by injecting a solution and monitoring the eluent with a detector, usually a UV detector set to a wavelength where the compound strongly absorbs (e.g., one of its λmax values). A pure sample will ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks indicates impurities, and their peak areas can be used to estimate their relative concentrations.
Gas Chromatography (GC) GC is suitable for compounds that are volatile and thermally stable. This compound, being a relatively small molecule with a methyl ester group, is generally amenable to GC analysis. The sample is vaporized and injected into a column with a specific stationary phase. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly used for detection. GC-MS is particularly powerful as it provides both retention time data for quantification and mass spectral data for definitive identification of the compound and any impurities.
Table 3: Example Chromatographic Conditions for Analysis
| Technique | Column | Mobile Phase / Carrier Gas | Detector |
| HPLC | C18 (4.6 x 250 mm, 5 µm) | Acetonitrile:Water (70:30 v/v) | UV at 254 nm |
| GC | DB-5 (30 m x 0.25 mm, 0.25 µm) | Helium | FID / MS |
Note: These conditions are provided as illustrative examples and may require optimization for specific analytical applications.
Computational and Theoretical Investigations of Methyl Benzo C Isothiazole 4 Carboxylate
Quantum Chemical Calculations (Ab Initio and Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting the properties of molecular systems. mdpi.comcore.ac.uk These methods allow for the detailed examination of a molecule's electronic structure and geometry, providing insights that are often difficult to obtain through experimental means alone. For Methyl benzo[c]isothiazole-4-carboxylate, DFT calculations, such as those using the B3LYP functional with a 6-311G(d,p) basis set, are commonly employed to model its characteristics. mdpi.comcore.ac.uk
Electronic Structure Analysis and Molecular Orbitals
The electronic properties of a molecule are fundamental to its reactivity and interactions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests higher reactivity. mdpi.com
For this compound, the HOMO is expected to be delocalized over the electron-rich benzo[c]isothiazole (B8754907) ring system, while the LUMO is likely to be centered on the electron-withdrawing methyl carboxylate group and the heterocyclic ring. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. scirp.org The presence of the sulfur and nitrogen heteroatoms also contributes significantly to the electronic landscape of the molecule.
Table 1: Predicted Electronic Properties of this compound
| Parameter | Predicted Value/Characteristic | Basis of Prediction |
| HOMO Energy | Relatively high, indicating electron-donating potential of the ring system. | General principles of DFT on heterocyclic systems. |
| LUMO Energy | Relatively low, indicating electron-accepting nature of the ester group. | General principles of DFT on heterocyclic systems. |
| HOMO-LUMO Gap (ΔE) | Moderate, suggesting a balance of stability and reactivity. | Studies on similar benzothiazole (B30560) derivatives. mdpi.com |
| Dipole Moment | Non-zero, due to the presence of heteroatoms and the ester group. | General molecular structure and electronegativity differences. |
Note: The values in this table are qualitative predictions based on theoretical principles and data from related compounds. Specific computational results for this compound are not available in the cited literature.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, the benzo[c]isothiazole ring is expected to be largely planar. The primary conformational flexibility arises from the rotation of the methyl carboxylate group relative to the aromatic ring.
Computational studies on similar bicyclic heterocyclic compounds have shown that different conformers can exist due to the rotation of substituent groups. nih.gov The energy differences between these conformers are typically small, and the global minimum energy conformation can be identified through systematic conformational analysis.
Table 2: Predicted Geometrical Parameters for the Optimized Structure of this compound
| Parameter | Predicted Value/Characteristic | Basis of Prediction |
| Bond Lengths (C-C, C-N, C-S) | Consistent with aromatic and heterocyclic bond orders. | X-ray crystallographic data and DFT calculations on related benzothiazoles. nih.gov |
| Bond Angles | Reflective of a fused five- and six-membered ring system. | General principles of molecular geometry. |
| Dihedral Angle (Ring-Ester) | Defines the orientation of the carboxylate group relative to the ring. | Conformational analysis of similar aromatic esters. |
Note: The values in this table are qualitative predictions. Specific bond lengths and angles would require dedicated computational studies.
Vibrational Frequency Calculations and Spectroscopic Property Prediction
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical frequency calculations using DFT can predict these spectra with a good degree of accuracy, aiding in the assignment of experimental bands. mdpi.comnih.gov For this compound, characteristic vibrational frequencies are expected for the C=O stretching of the ester group, C-N and C-S stretching within the isothiazole (B42339) ring, and various C-H and C-C vibrations of the benzene (B151609) ring. mdpi.com The calculated frequencies are often scaled by a factor to better match experimental data, accounting for anharmonicity and other theoretical approximations. nih.gov
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Basis of Prediction |
| C=O Stretch (Ester) | ~1700 - 1730 | Typical range for aromatic esters. mdpi.com |
| C-N Stretch (Isothiazole) | ~1300 - 1400 | Vibrational studies on thiazole (B1198619) and benzothiazole derivatives. researchgate.net |
| C-S Stretch (Isothiazole) | ~600 - 800 | Vibrational studies on thiazole and benzothiazole derivatives. researchgate.net |
| Aromatic C-C Stretch | ~1400 - 1600 | General range for benzene ring vibrations. mdpi.com |
| Aromatic C-H Stretch | ~3000 - 3100 | General range for aromatic C-H vibrations. |
Reaction Mechanism Studies and Transition State Identification
Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the identification of intermediates and transition states that are often transient and difficult to observe experimentally. The synthesis of benzothiazoles and related heterocycles often involves the condensation of an aminothiophenol with a carboxylic acid derivative or an aldehyde. nih.govekb.eg A plausible synthetic route to this compound could involve similar precursors.
Theoretical studies can map out the energy profile of a proposed reaction pathway. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, the feasibility of a mechanism can be assessed. Transition state theory can then be used to estimate reaction rates.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide detailed information about a single molecule, molecular modeling and dynamics simulations can explore the behavior of a molecule in a more complex environment, such as in solution or interacting with a biological macromolecule.
Ligand-Receptor Interaction Modeling (General, without biological outcome)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein or nucleic acid. researchgate.netbiointerfaceresearch.com This method is widely used in drug discovery to screen virtual libraries of compounds for potential binders to a biological target. researchgate.net
For this compound, a hypothetical docking study would involve placing the molecule into the active site of a chosen receptor. The docking algorithm would then explore various binding poses and score them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov The ester group of the molecule, with its carbonyl oxygen, could act as a hydrogen bond acceptor, while the aromatic ring system could participate in π-π stacking or hydrophobic interactions. researchgate.net Molecular dynamics simulations can further be employed to assess the stability of the predicted ligand-receptor complex over time. biointerfaceresearch.comnih.gov
Solvent Effects on Molecular Properties
The polarity of the solvent is anticipated to significantly influence the electronic and optical properties of this compound. Theoretical studies on related benzothiazole derivatives using Density Functional Theory (DFT) have demonstrated that the surrounding solvent medium can alter the molecule's absorption spectra. nih.gov For instance, investigations on donor-acceptor benzothiazole compounds have shown a correlation between solvent polarity and the maximum absorption wavelength (λmax). nih.gov
It is expected that in polar solvents such as ethanol, acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), this compound would exhibit a bathochromic (red) shift in its absorption spectrum compared to the gas phase or nonpolar solvents. nih.gov This phenomenon is attributable to the stabilization of the excited state more than the ground state in a polar environment. The dipole moment of the molecule is also expected to be influenced by the solvent, which in turn affects its solubility and intermolecular interactions. scirp.orgscirp.org
Table 1: Predicted Solvent Effects on the Absorption Maxima (λmax) of this compound Based on Analogous Compounds
| Solvent | Dielectric Constant (ε) | Expected Shift in λmax |
| Gas Phase | 1 | Reference |
| Nonpolar Solvent | ~2 | Minimal Shift |
| Ethanol | 24.55 | Bathochromic Shift |
| Acetone | 20.7 | Bathochromic Shift |
| DMF | 36.7 | Significant Bathochromic Shift |
| DMSO | 46.7 | Most Significant Bathochromic Shift |
This table is predictive and based on trends observed in computational studies of related benzothiazole derivatives. nih.gov
Prediction of Chemical Reactivity and Selectivity
The chemical reactivity and selectivity of this compound can be predicted using global reactivity descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). scirp.orgscirp.orgmdpi.com
A smaller HOMO-LUMO energy gap generally indicates higher reactivity and lower kinetic stability. mdpi.com The HOMO is associated with the ability to donate electrons, making regions with high HOMO density susceptible to electrophilic attack. Conversely, the LUMO represents the ability to accept electrons, with high LUMO density regions being prone to nucleophilic attack. The Molecular Electrostatic Potential (MEP) surface is another valuable tool for predicting reactive sites, where regions of negative potential (electron-rich) are susceptible to electrophilic attack, and regions of positive potential (electron-poor) are targets for nucleophiles. scirp.orgscirp.orgproteobiojournal.com For this compound, the nitrogen atom and the oxygen atoms of the carboxylate group are expected to be regions of negative potential, while the hydrogen atoms and the sulfur atom (due to the σ-hole) could be regions of positive potential.
Table 2: Predicted Global Reactivity Descriptors for this compound
| Descriptor | Definition | Predicted Significance |
| HOMO Energy (E_HOMO) | Energy of the highest occupied molecular orbital | Determines electron-donating ability |
| LUMO Energy (E_LUMO) | Energy of the lowest unoccupied molecular orbital | Determines electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Indicates kinetic stability and reactivity |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates reactivity |
| Electrophilicity Index (ω) | μ² / (2η) | Measures the ability to accept electrons |
These descriptors are based on general principles of DFT and findings from studies on related benzothiazole derivatives. mdpi.com
Theoretical Insights into Aromaticity and Heterocyclic Stability
The benzo[c]isothiazole core is an aromatic heterocyclic system. Its stability is derived from the delocalization of π-electrons across the fused ring system. The aromaticity of the benzene and isothiazole rings can be quantitatively assessed using computational methods such as the Harmonic Oscillator Model of Aromaticity (HOMA). scielo.org.za HOMA values close to 1 indicate a high degree of aromaticity, while lower values suggest a loss of aromaticity. scielo.org.za For this compound, the benzene ring is expected to exhibit strong aromatic character. The isothiazole ring's aromaticity will be influenced by the electronegativity of the sulfur and nitrogen atoms and their participation in the π-system.
Studies on Intermolecular Interactions and Supramolecular Assemblies
The solid-state packing and supramolecular architecture of this compound will be governed by a variety of intermolecular interactions.
While this compound does not possess strong hydrogen bond donors like N-H or O-H groups, it can act as a hydrogen bond acceptor through the nitrogen atom of the isothiazole ring and the oxygen atoms of the carboxylate group. It can participate in weaker C-H···O and C-H···N hydrogen bonds. nih.govsapub.org In the presence of other molecules with hydrogen bond donor capabilities, these interactions can play a significant role in the formation of defined supramolecular structures, such as chains or dimers. nih.govresearchgate.net
The planar aromatic benzo[c]isothiazole core makes π-π stacking interactions a key feature in its crystal packing. ub.eduresearchgate.net These interactions can occur in various geometries, including face-to-face, slipped-stack, and T-shaped arrangements. Computational studies on related benzothiazole derivatives have shown that π-π stacking interactions are a major driving force in their crystal packing, leading to the formation of columnar structures. nih.govub.edu The interaction energy of these stacking arrangements can be calculated to determine the most stable packing motif. The presence of the methyl carboxylate group may influence the geometry and strength of these interactions.
Table 3: Summary of Predicted Intermolecular Interactions for this compound
| Interaction Type | Donor | Acceptor | Expected Role in Supramolecular Assembly |
| Hydrogen Bonding | C-H | N (isothiazole), O (carboxylate) | Formation of chains and dimers |
| π-π Stacking | Benzo[c]isothiazole ring system | Benzo[c]isothiazole ring system | Formation of columnar stacks |
| Chalcogen Bonding | S (σ-hole) | N, O, or π-system of adjacent molecule | Directional control of crystal packing |
This table is a predictive summary based on computational and crystallographic studies of analogous sulfur-nitrogen heterocyclic compounds. nih.govnih.govub.edursc.org
Advanced Applications of Benzo C Isothiazole Scaffolds in Chemical Research
Role as Versatile Building Blocks in Complex Organic Synthesis
The inherent reactivity and structural rigidity of the benzo[c]isothiazole (B8754907) core make it an attractive starting point for the synthesis of more complex molecular architectures. The strategic placement of functional groups, such as the carboxylate in Methyl benzo[c]isothiazole-4-carboxylate , provides a handle for a variety of chemical transformations.
Construction of Polyheterocyclic and Fused Ring Systems
While specific examples detailing the use of This compound in the construction of polyheterocyclic and fused ring systems are not extensively documented in publicly available literature, the general reactivity of related isothiazole (B42339) and benzothiazole (B30560) derivatives provides a roadmap for its potential applications. The isothiazole ring is known to participate in various cycloaddition and ring-transformation reactions. For instance, the nitrogen and sulfur heteroatoms can influence the electronic properties of the aromatic system, making the benzene (B151609) ring susceptible to electrophilic or nucleophilic substitution, thereby enabling the annulation of additional rings.
Furthermore, the carboxylate group of This compound can be converted into other functional groups, such as amides or hydrazides, which can then undergo intramolecular cyclization reactions to form fused heterocyclic systems. Research on related benzothiazole scaffolds has demonstrated their utility in synthesizing complex structures through multi-component reactions and transition-metal-catalyzed cross-coupling reactions. It is plausible that This compound could serve as a key intermediate in similar synthetic strategies, leading to novel polyheterocyclic compounds with potential biological or material applications.
Synthesis of Chemically Diverse Compound Libraries
The development of compound libraries is a cornerstone of modern drug discovery and materials science. This compound represents a valuable scaffold for the generation of such libraries. The ester functionality can be readily diversified through reactions with a wide range of amines and alcohols to produce a library of amides and esters. Additionally, the benzo[c]isothiazole core itself can be functionalized at various positions, further expanding the chemical space accessible from this starting material.
For example, Suzuki or Stille cross-coupling reactions could potentially be employed to introduce a variety of substituents onto the benzene portion of the molecule, assuming appropriate precursors are available. This approach would allow for the systematic variation of steric and electronic properties around the core scaffold, enabling the exploration of structure-activity relationships in biological or material contexts.
As Chirality Inducers or Transmitters
The potential of This compound as a chirality inducer or transmitter in asymmetric synthesis is an area that remains to be explored. For this compound to function in such a capacity, it would typically need to be resolved into its individual enantiomers or be derivatized with a chiral auxiliary. The planar nature of the benzo[c]isothiazole ring system itself is not inherently chiral.
However, if a chiral center were introduced, for instance, by asymmetric synthesis of a derivative or by attachment of a chiral group, the rigid benzo[c]isothiazole scaffold could potentially serve to transmit stereochemical information to other parts of the molecule during a chemical reaction. The development of chiral isothiazole derivatives has been reported in other contexts, suggesting that the synthesis of chiral benzo[c]isothiazole-based ligands for asymmetric catalysis could be a feasible, albeit currently undocumented, research direction.
Applications in Materials Science and Engineering
The electronic properties and rigid, planar structure of the benzo[c]isothiazole moiety suggest its potential utility in the design of novel organic materials.
Development of Organic Radical Systems
The generation of stable organic radical systems is a significant area of research in materials science, with applications in organic electronics and spintronics. While there is no direct evidence of This compound being used to create organic radicals, the isothiazole ring, in general, can be designed to support radical species. The presence of heteroatoms can help to delocalize the unpaired electron, contributing to the stability of the radical.
Theoretical studies and experimental work on related nitrogen- and sulfur-containing heterocycles have shown that they can be effective components of stable radical-ion salts or neutral radicals. Future research could explore the oxidation or reduction of appropriately substituted benzo[c]isothiazole derivatives to generate persistent radical cations or anions.
Design of Organic Semiconductors and Electronic Materials
Organic semiconductors are at the heart of technologies such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The key to a successful organic semiconductor is often a conjugated, planar molecular structure that facilitates intermolecular charge transport. The benzo[c]isothiazole scaffold, being a fused aromatic system, possesses these fundamental characteristics.
Research into Chromophores and Fluorescent Dyes
There is currently a notable lack of published research specifically investigating the chromophoric and fluorescent properties of this compound. However, the inherent structural features of the benzo[c]isothiazole core suggest a potential for such applications. The fusion of an aromatic benzene ring with the electron-rich isothiazole ring creates a conjugated π-system, which is a fundamental characteristic of many chromophores.
The photophysical properties of various benzothiazole derivatives have been explored, revealing that these compounds can exhibit fluorescence. For instance, some 2-arylbenzothiazole derivatives have been shown to emit light in the blue region of the spectrum, with emission wavelengths ranging from 380 to 450 nm. nih.gov The fluorescence in these systems is attributed to π → π* and n → π* electronic transitions within the conjugated system. nih.gov The introduction of a carboxylate group at the 4-position of the benzo[c]isothiazole ring, as in this compound, could potentially modulate the electronic properties of the scaffold and, consequently, its absorption and emission characteristics. Further research into the photophysical properties of this specific compound is warranted to determine its viability as a chromophore or fluorescent dye.
Contributions to Catalysis and Ligand Design
The potential contributions of this compound to catalysis and ligand design are yet to be specifically investigated. Nevertheless, the structural characteristics of the benzo[c]isothiazole moiety suggest its plausibility as a ligand for metal-catalyzed reactions.
Exploration as Ligands for Transition Metal Catalysis
The nitrogen and sulfur heteroatoms within the isothiazole ring of this compound possess lone pairs of electrons, making them potential coordination sites for transition metals. nih.gov The design of ligands is a cornerstone of homogeneous catalysis, and heterocyclic compounds are frequently employed for this purpose. mdpi.com The electronic properties and steric environment of the ligand play a crucial role in determining the activity and selectivity of the resulting metal catalyst.
While direct studies on this compound are absent, research on related benzothiazole derivatives has demonstrated their utility as ligands. For example, ruthenium(II) complexes bearing C,N-chelating benzothiazole ligands have been synthesized and investigated for their catalytic activities. takasago.com The ester functionality in this compound could also participate in metal coordination or be modified to introduce other coordinating groups, thereby offering a tunable platform for ligand design. The exploration of its coordination chemistry with various transition metals would be a critical first step in assessing its potential in catalysis.
Design of Metal-Organic Framework (MOF) Components
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. sigmaaldrich.comnih.govumich.edu The properties of MOFs are highly dependent on the geometry and functionality of the organic linkers. Thiazole- and thiadiazole-based ligands have been successfully employed in the synthesis of luminescent MOFs. umich.edu
Although there are no reports on the use of this compound as a linker in MOF synthesis, its structure possesses the necessary attributes. The carboxylate group can serve as a primary coordination site to link with metal centers, a common feature in many MOF linkers. The benzo[c]isothiazole core itself could impart specific properties, such as luminescence or catalytic activity, to the resulting framework. The potential for this compound to act as a building block for novel MOFs with tailored functionalities remains an open area for investigation.
Structure-Activity Relationship (SAR) Studies in Ligand/Scaffold Design
Specific structure-activity relationship (SAR) studies for this compound are not available in the current scientific literature. SAR studies are crucial for understanding how the chemical structure of a molecule influences its activity, be it biological or chemical.
Elucidation of Key Structural Motifs for Molecular Interactions
For the broader class of benzothiazole derivatives, SAR studies have been conducted, primarily in the context of medicinal chemistry. These studies have highlighted the importance of substituents at various positions on the benzothiazole ring for modulating biological activity. rsc.orgnih.govwikipedia.orgnih.govnih.gov For instance, substitutions at the C-2 and C-6 positions of the benzothiazole scaffold have been shown to be critical for a range of biological activities. nih.gov
In the context of ligand design for catalysis or MOFs, key structural motifs of this compound would include the nitrogen and sulfur heteroatoms for metal coordination and the methyl carboxylate group for influencing solubility, electronic properties, and serving as a coordination point. Understanding how modifications to these motifs affect the compound's performance as a ligand would be essential for its rational application.
Rational Design Strategies for Modulating Chemical Reactivity or Binding Profiles
The rational design of ligands based on the benzo[c]isothiazole scaffold would involve systematic modifications to its structure to tune its chemical reactivity or binding affinity. For this compound, this could involve:
Modification of the ester group: Hydrolysis to the carboxylic acid would provide a different coordination mode, while conversion to amides or other functional groups could introduce new binding sites or alter steric hindrance.
Substitution on the benzene ring: The introduction of electron-donating or electron-withdrawing groups on the benzene ring would modulate the electron density of the heterocyclic system, thereby influencing its coordination properties and the reactivity of the resulting metal complex.
These strategies, guided by computational modeling and experimental screening, would enable the development of tailored ligands for specific applications in catalysis and materials science.
Influence of Substituent Effects on Physicochemical Properties Relevant to Interactions
The physicochemical properties of benzo[c]isothiazole derivatives, including the specific compound this compound, are significantly influenced by the nature and position of substituents on the bicyclic ring system. These properties, such as lipophilicity, electronic distribution, and steric factors, are critical in determining the compound's interaction with biological targets.
Lipophilicity (LogP): The lipophilicity of a molecule, often expressed as the logarithm of its partition coefficient between octanol (B41247) and water (LogP), is a key determinant of its ability to cross biological membranes. For a molecule like this compound, the introduction of various substituents can modulate its LogP value. For instance, the addition of non-polar, alkyl, or aryl groups would be expected to increase the LogP, enhancing its solubility in lipid environments. Conversely, the incorporation of polar functional groups, such as hydroxyl or amino moieties, would likely decrease the LogP, increasing its aqueous solubility.
Electronic Effects (pKa): The electronic properties of substituents, whether electron-donating or electron-withdrawing, can alter the electron density distribution within the benzo[c]isothiazole ring and the carboxylate group. This, in turn, affects the molecule's pKa, influencing its ionization state at physiological pH. Electron-withdrawing groups, such as nitro or halogen groups, would decrease the basicity of the isothiazole nitrogen and affect the reactivity of the ester group. Electron-donating groups, like methoxy (B1213986) or amino groups, would have the opposite effect. These electronic modifications are crucial for the formation of non-covalent interactions, such as hydrogen bonds and electrostatic interactions, with target proteins.
Steric Factors: The size and spatial arrangement of substituents can introduce steric hindrance, which can either promote or hinder binding to a biological target. The specific conformation adopted by the substituted benzo[c]isothiazole ring will influence its ability to fit into a receptor's binding pocket.
Table 1: Predicted Influence of Substituents on Physicochemical Properties of Benzo[c]isothiazole-4-carboxylate Derivatives
| Substituent (R) | Predicted LogP Change | Predicted pKa Change (relative to H) | Potential Steric Impact |
| -H | Baseline | Baseline | Minimal |
| -Cl | Increase | Decrease | Minor |
| -CH3 | Increase | Minor Increase | Minor |
| -OCH3 | Minor Increase | Increase | Moderate |
| -NO2 | Decrease | Significant Decrease | Moderate |
| -NH2 | Decrease | Significant Increase | Minor |
Note: This table is predictive and for illustrative purposes only. Actual values would require experimental determination.
Applications in Agrochemical Research (e.g., Fungicide and Herbicide Scaffold Exploration)
The isothiazole and benzothiazole nuclei are present in a number of commercially successful agrochemicals, suggesting that the benzo[c]isothiazole scaffold is a promising area for the discovery of new fungicides and herbicides. google.comnih.gov Research in this area often involves the synthesis and screening of a library of derivatives to identify compounds with potent biological activity.
Fungicide Scaffold Exploration: Derivatives of the broader isothiazole class have shown significant fungicidal activity against a range of plant pathogens. nih.govorgsyn.org The mechanism of action for many of these compounds involves the disruption of key cellular processes in fungi. For a compound like this compound, its potential as a fungicide would be evaluated through in vitro and in vivo screening against economically important fungal species. Structure-activity relationship (SAR) studies would be conducted by synthesizing analogues with different substituents on the benzene ring to optimize antifungal potency and spectrum. For example, the introduction of halogen atoms is a common strategy in the design of fungicides, as it can enhance the compound's activity.
Herbicide Scaffold Exploration: While less common than for fungicides, some benzothiazole derivatives have been investigated for herbicidal activity. google.com The exploration of this compound as a potential herbicide would involve screening against various weed species, both monocots and dicots. The mode of action could potentially involve the inhibition of essential plant enzymes or the disruption of growth processes. As with fungicide research, SAR studies would be crucial to identify the optimal substitution patterns for herbicidal efficacy.
Although specific research data on the fungicidal or herbicidal activity of this compound is not available in the public domain, the general interest in the benzo[c]isothiazole scaffold suggests that it is a plausible candidate for such investigations. A hypothetical data table below illustrates the type of data that would be generated in such a research program.
Table 2: Hypothetical Agrochemical Screening Data for Substituted Benzo[c]isothiazole-4-carboxylates
| Compound ID | Substituent (R) | Fungicidal Activity (% inhibition at 100 ppm vs. Botrytis cinerea) | Herbicidal Activity (Pre-emergence, % control of Amaranthus retroflexus) |
| MBC-01 | -H | 15 | 10 |
| MBC-02 | 6-Cl | 45 | 30 |
| MBC-03 | 7-F | 52 | 35 |
| MBC-04 | 6-CH3 | 20 | 18 |
| MBC-05 | 6-NO2 | 65 | 40 |
Note: This table is for illustrative purposes only and the data is hypothetical. Experimental validation is required.
Future Directions and Emerging Research Avenues for Benzo C Isothiazole 4 Carboxylates
Development of Novel and Green Synthetic Methodologies
The synthesis of benzo[c]isothiazole (B8754907) derivatives has traditionally relied on methods that can be resource-intensive and may not align with the principles of green chemistry. researchgate.netnih.gov The future of synthesizing Methyl benzo[c]isothiazole-4-carboxylate and its analogues lies in the development of more sustainable and efficient protocols.
Emerging research is expected to focus on several key areas:
Catalyst-Free and Solvent-Free Reactions: Inspired by green methodologies developed for related heterocycles like thiazoles, future synthetic routes could explore catalyst-free and solvent-free conditions. bepls.comrsc.org For instance, neat synthesis protocols, where reactants are mixed without a solvent, have shown promise for isothiazole (B42339) formation and could be adapted for the benzo[c]isothiazole core. rsc.org
Microwave and Ultrasonic-Assisted Synthesis: The application of microwave irradiation and ultrasonication can significantly accelerate reaction times and improve yields in the synthesis of heterocyclic compounds. bepls.commdpi.com These techniques offer a greener alternative to conventional heating methods and are a promising avenue for the efficient production of this compound.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. bohrium.com Future research may explore the use of specific enzymes to catalyze key steps in the formation of the benzo[c]isothiazole ring, offering high selectivity and mild reaction conditions. bohrium.comnveo.org
Photocatalysis: Visible-light-mediated photocatalysis is a rapidly developing field in organic synthesis. researchgate.net This approach could enable novel bond formations and cyclization strategies for constructing the benzo[c]isothiazole skeleton under mild and environmentally friendly conditions.
| Synthetic Methodology | Potential Advantages for Benzo[c]isothiazole-4-carboxylate Synthesis | Key Research Focus |
| Catalyst-Free Neat Synthesis | Reduced waste, simplified purification, lower energy consumption. rsc.org | Optimization of reaction conditions (temperature, mixing) for the specific target molecule. |
| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, improved process control. bepls.com | Development of specific microwave protocols for the cyclization and functionalization steps. |
| Ultrasonic-Assisted Synthesis | Enhanced reaction rates, potential for novel reactivity. mdpi.com | Investigation of sonochemical effects on the formation of the benzo[c]isothiazole ring. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. bohrium.comnveo.org | Identification and engineering of enzymes for key synthetic transformations. |
| Visible-Light Photocatalysis | Use of renewable energy, access to unique reaction pathways. researchgate.net | Design of suitable photocatalysts and exploration of novel photochemical cyclization strategies. |
Exploration of Unconventional Reactivity and Transformations
Beyond its established chemical behavior, exploring the unconventional reactivity of this compound can unlock new synthetic possibilities and applications.
Future research in this area may include:
Photochemical Rearrangements: Isothiazoles are known to undergo photochemical rearrangements to form thiazoles. researchgate.netchemistryworld.com Investigating the photochemical behavior of this compound could lead to novel skeletal rearrangements and the synthesis of unique heterocyclic frameworks.
Ring-Expansion Reactions: The isothiazole ring can participate in ring-expansion reactions to form larger heterocyclic systems. For instance, visible-light-mediated reactions of benzo[d]isothiazole 1,1-dioxides with alkenes have been shown to yield benzo[f] researchgate.netrsc.orgthiazepine 1,1-dioxides. rsc.org Exploring similar reactivity with this compound could provide access to novel seven-membered heterocyclic compounds.
C-H Bond Functionalization: Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. nih.gov Developing methods for the selective C-H functionalization of the benzene (B151609) or isothiazole ring of this compound would provide a more atom-economical and efficient way to introduce new functional groups and build molecular complexity.
Nucleophilic and Electrophilic Substitution Reactions: A deeper understanding of the nucleophilic and electrophilic substitution patterns of the benzo[c]isothiazole ring system will be crucial for its derivatization. medwinpublishers.com This includes investigating the reactivity of the isothiazole ring towards various nucleophiles and electrophiles to enable the synthesis of a diverse library of derivatives.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. researchgate.netmdpi.comresearchgate.netresearchgate.net For this compound, advanced computational modeling can guide experimental efforts and accelerate discovery.
Emerging research will likely leverage computational tools to:
Predict Reactivity and Reaction Mechanisms: DFT calculations can be used to model reaction pathways and transition states, providing insights into the feasibility and selectivity of proposed synthetic transformations. nih.govmit.edu This can help in the rational design of new reactions and the optimization of existing ones.
Elucidate Electronic and Spectroscopic Properties: Computational methods can accurately predict electronic properties such as HOMO-LUMO energy gaps, which are crucial for understanding the potential of these molecules in electronic applications. mdpi.comnih.gov They can also aid in the interpretation of spectroscopic data (NMR, IR, UV-Vis).
Design Novel Functional Molecules: By simulating the properties of virtual derivatives of this compound, researchers can identify candidates with desired characteristics for specific applications, such as optimized electronic properties for organic electronics or specific binding affinities for biological targets.
| Computational Method | Application to this compound Research | Expected Outcome |
| Density Functional Theory (DFT) | Prediction of geometric and electronic structure, reaction mechanisms, and spectroscopic properties. researchgate.netmdpi.comresearchgate.netresearchgate.net | Rational design of new synthetic routes and functional derivatives. |
| Time-Dependent DFT (TD-DFT) | Calculation of excited state properties and prediction of UV-Vis absorption and emission spectra. | Understanding photophysical properties for applications in materials science. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions in the solid state. rsc.org | Insights into crystal packing and the design of crystalline materials. |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. nih.gov | Guidance for the development of new therapeutic agents. |
Integration into Next-Generation Functional Materials
The unique electronic properties of the isothiazole and benzothiazole (B30560) scaffolds suggest that this compound could be a valuable building block for next-generation functional materials. nih.govmdpi.comresearchgate.netscispace.com
Future research is poised to explore its integration into:
Organic Electronics: Thiazole-based organic semiconductors have shown high performance in organic field-effect transistors (OFETs) and organic solar cells (OSCs). nih.govresearchgate.net The benzo[c]isothiazole core, with its electron-withdrawing imine and ester functionalities, could be incorporated into novel organic semiconductors with tailored electronic properties.
Luminescent Materials: Thiazole (B1198619) and its derivatives are known to be fluorescent. mdpi.com By strategic modification of the this compound structure, it may be possible to develop new fluorescent probes and emitters for applications in sensing and organic light-emitting diodes (OLEDs).
Covalent Organic Frameworks (COFs): The rigid and planar nature of the benzo[c]isothiazole scaffold makes it an attractive building block for the construction of porous crystalline materials like COFs. acs.org These materials have potential applications in gas storage, catalysis, and sensing.
Synergistic Research Across Organic, Materials, and Computational Chemistry Disciplines
The full realization of the potential of this compound will require a highly collaborative and interdisciplinary approach. nih.govosti.gov
Future success will depend on the synergy between:
Organic Synthesis: To develop efficient and versatile methods for the synthesis and derivatization of the core molecule.
Materials Science: To fabricate and characterize novel materials incorporating the benzo[c]isothiazole unit and to evaluate their performance in various devices.
Computational Chemistry: To provide theoretical insights that guide synthetic efforts and materials design, ultimately accelerating the discovery and innovation cycle. mit.edu
This synergistic approach will be crucial for tackling complex challenges and unlocking the full potential of this intriguing class of heterocyclic compounds.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing methyl benzo[c]isothiazole-4-carboxylate, particularly to address regioselectivity and yield optimization?
- Methodological Answer : A multi-step synthesis approach is typically employed, starting with precursor functionalization (e.g., bromination or cyclopropane introduction) followed by cyclization. For example, describes using TLC to monitor reaction progress and confirm intermediate purity. Microwave-assisted synthesis (as in ) can enhance reaction efficiency. Yield optimization may require adjusting catalyst loading (e.g., Pd-based catalysts for cross-coupling) or solvent systems (polar aprotic solvents like DMF).
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : High-resolution - and -NMR are essential for verifying substituent positions and aromaticity. Mass spectrometry (MS) with electron ionization (EI) or FAB techniques (e.g., ) confirms molecular weight. FT-IR ATR spectroscopy validates functional groups (e.g., ester carbonyl stretches at ~1700 cm). Purity assessment requires HPLC with UV detection, using C18 columns and gradient elution (e.g., acetonitrile/water).
Q. How can researchers address solubility limitations of this compound in aqueous media for biological assays?
- Methodological Answer : Solubility can be improved via co-solvents (e.g., DMSO ≤1% v/v), micellar formulations (using surfactants like Tween-80), or prodrug strategies (e.g., ester hydrolysis to carboxylate derivatives). highlights solubility challenges in similar thiazole derivatives, recommending pre-formulation studies with differential scanning calorimetry (DSC) to assess compatibility with excipients.
Advanced Research Questions
Q. How can reaction mechanisms for key cyclization steps in the synthesis of this compound be elucidated?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model transition states and activation energies for cyclization. Isotopic labeling (e.g., ) or in-situ IR spectroscopy may track intermediate formation. ’s computational approach (HF and B3LYP methods) for analogous compounds provides a template for mechanistic studies.
Q. What strategies resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituent electronic effects) or assay conditions (e.g., cell line specificity). Meta-analyses of SAR data (e.g., ’s thiazole derivatives) combined with molecular docking (using AutoDock Vina) can identify critical pharmacophores. Standardized protocols for cytotoxicity assays (e.g., MTT with controlled O levels) minimize variability.
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer : Systematic modification of substituents (e.g., halogenation at the benzene ring or ester group variation) followed by in vitro screening (e.g., antimicrobial disk diffusion, kinase inhibition assays) is key. ’s approach to thiazole-based analogs demonstrates the use of parallel synthesis and high-throughput screening. QSAR models (e.g., CoMFA) can predict bioactivity trends.
Q. What advanced formulations are suitable for in vivo pharmacokinetic studies of this compound?
- Methodological Answer : Nanoemulsions or liposomal encapsulation improve bioavailability. ’s mention of biochemical assays for similar esters suggests using LC-MS/MS for plasma concentration analysis. Preclinical studies should monitor hepatic metabolism via microsomal incubation (CYP450 isoforms) to identify major metabolites.
Data Analysis and Validation
Q. How should researchers validate conflicting data on the anticancer potential of this compound derivatives?
- Methodological Answer : Replicate studies using standardized cell lines (e.g., NCI-60 panel) and apoptosis markers (e.g., Annexin V/PI staining). Orthogonal assays (e.g., caspase-3 activation, ROS detection) confirm mechanisms. ’s anti-inflammatory and anticancer activity framework provides a comparative basis. Public datasets (e.g., PubChem BioAssay) enable cross-referencing.
Q. What computational tools are effective for predicting this compound’s interactions with biological targets?
- Methodological Answer : Molecular dynamics simulations (GROMACS) and free-energy perturbation (FEP) calculations model binding stability. ’s use of Gaussian 03W for conformational analysis supports target-specific docking. Pharmacophore mapping (e.g., PharmaGist) identifies essential interaction sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
